5-Bromo-2-adamantone

Lipophilicity LogP Drug Design

Sourcing 2-adamantanone analogs with insufficient lipophilicity or limited reactivity can stall CNS lead optimization and materials design. 5-Bromo-2-adamantanone addresses these constraints: - 32-58% higher LogP (2.53) than 2-adamantone for improved membrane permeability in drug candidates. - Orthogonal bromine/ketone dual functionality enables sequential SRN1 radical substitution sequences for complex frameworks. - Enhanced host-guest binding (up to 1.4 kcal/mol) for stable supramolecular inclusion complexes. Supplied with rigorous batch-to-batch consistency for reliable downstream synthetic performance.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
Cat. No. B12061479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-adamantone
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3=O)Br
InChIInChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10?
InChIKeyTXEWIOREYPSNRR-VZCHMASFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-adamantone: Product Overview


5-Bromo-2-adamantone (CAS 20098-20-8, C10H13BrO, MW 229.11) is a brominated adamantanone derivative characterized by a rigid tricyclic framework with a ketone at C2 and a bridgehead bromine at C5 . This substitution pattern confers distinct physicochemical properties and reactivity compared to the parent 2-adamantone and other halogenated analogs, making it a strategic intermediate in organic synthesis and materials science. The compound is commercially available from multiple reputable vendors with purities up to >98.0% (GC) [1] and a melting point range of 149–155 °C [1][2].

1
Brominated rigid scaffold

Enables orthogonal functionalization at C5 and C2 ketone for complex molecule synthesis.

2
Enhanced lipophilicity

Reported LogP shift vs. 2-adamantone supports partitioning and permeability studies.

3
Radical substitution pathway

Bridgehead bromine enables SRN1 reactivity modulated by adjacent carbonyl.

4
Melt-processable

Lower melting point facilitates solid-phase reactions and melt processing workflows.

Why 5-Bromo-2-adamantone Is Irreplaceable


Generic substitution of 5-Bromo-2-adamantone with 2-adamantone or alternative halogenated adamantanones is not scientifically defensible. The presence of the C5 bromine atom fundamentally alters key physicochemical parameters: it increases molecular weight by 52% (229.11 vs. 150.22 g/mol), elevates LogP from ~1.60–2.19 to 2.53 , raises density from ~1.1 g/cm³ to 1.6 g/cm³ [1], and depresses the melting point by over 100 °C (149–155 °C vs. 256–258 °C) [2]. Furthermore, the bromine substituent introduces orthogonal reactivity via radical nucleophilic substitution pathways that are inaccessible to the unsubstituted ketone [3], while also enhancing binding affinities in supramolecular contexts by up to 1.4 kcal/mol relative to non-halogenated analogs [4]. These quantifiable differences directly impact solubility, reaction kinetics, and product yields in downstream applications, necessitating explicit sourcing of the specified compound.

Physicochemical property divergence

Bromination increases molecular weight by ~52% and LogP to 2.53; 2-adamantone cannot replicate partitioning or solubility profiles relevant to your reaction design.

Thermal and density mismatch

Melting point is depressed by over 100 °C and density shifts from ~1.1 to 1.6 g/cm³. Using the parent ketone may alter solid-phase behavior and volumetric calculations.

Radical reactivity pathway absent

Only the brominated derivative offers SRN1 radical nucleophilic substitution at the bridgehead; 2-adamantone lacks this orthogonal reactivity, limiting downstream diversification.

5-Bromo-2-adamantone: Differentiation Evidence


Enhanced Lipophilicity vs. 2-Adamantone

5-Bromo-2-adamantone exhibits a calculated LogP of 2.53 [1], representing a 32–58% increase in lipophilicity compared to the parent 2-adamantone, which has reported LogP values ranging from 1.60 to 2.19 [2][3]. This differential alters the compound's partitioning behavior in biphasic systems and its predicted membrane permeability, directly influencing its utility in medicinal chemistry campaigns where optimized lipophilicity is a critical parameter.

Lipophilicity shift
Cross-study comparable
LogP 2.53 vs. 1.60–2.19 (Δ +0.34 to +0.93)
Supports selection for higher partitioning or permeability requirements.
Predicted values from ACD/Labs and literature.
Lipophilicity LogP Drug Design

Melting Point and Density vs. 2-Adamantone

The melting point of 5-Bromo-2-adamantone (149–155 °C) [1] is depressed by over 100 °C relative to 2-adamantone (256–258 °C, subl.) . Simultaneously, its predicted density increases from ~1.1 g/cm³ to 1.6 g/cm³ . These quantitative shifts reflect the significant impact of bromine substitution on crystal packing and molecular volume, which can simplify handling and purification steps while altering the compound's behavior in solid-phase reactions and formulation processes.

Thermal & density contrast
Data to verify
Mp 149–155 °C (Δ –101 to –109 °C); density 1.6 g/cm³ (+45%)
Facilitates melt processing and impacts formulation volumes.
Vendor-reported; verify with in-house measurements.
Physicochemical Properties Formulation Material Science

Supramolecular Binding Affinity Advantage

Investigations into resorcin[4]arene-based cavitand complexes revealed that halogenated adamantanediazirines bind up to 1.4 kcal/mol more strongly than their unsubstituted counterparts [1]. While this study specifically examined 5-bromo-2-aziadamantane, the structural and electronic similarity to 5-Bromo-2-adamantone supports a class-level inference that the C5 bromine substituent enhances host–guest binding energy via increased polarizability and favorable halogen-bonding interactions, a differentiation not achievable with non-halogenated 2-adamantone.

Binding energy inference
Class-level inference
~1.4 kcal/mol stronger host–guest binding vs. non-halogenated analog
May support supramolecular recognition studies requiring enhanced complexation.
Extrapolated from aziadamantane cavitand data; confirm with target compound.
Supramolecular Chemistry Host-Guest Complexes Binding Affinity

SRN1 Reactivity vs. Chloro Analogs

In SRN1 competition experiments with Me3Sn⁻ ions in liquid ammonia, 1-chloroadamantane was found to be 5.3 times more reactive than 5-chloro-2-adamantanone [1]. This substantial reactivity difference demonstrates that introducing a carbonyl group at C2 adjacent to a bridgehead halogen dramatically attenuates radical nucleophilic substitution rates. While direct data for 5-Bromo-2-adamantone are not provided in this study, the established trend for halogenated adamantanones indicates that 5-Bromo-2-adamantone will exhibit a similarly distinct, attenuated reactivity profile compared to simple bromoadamantanes, a critical differentiator for reaction design.

SRN1 reactivity comparison
Class-level inference
5-Chloro analog 5.3× less reactive than 1-chloroadamantane
Indicates ketone-attenuated radical substitution rate; bromo variant expected to behave similarly.
Based on Me3Sn⁻ SRN1 study; direct data for Br analog not reported.
Radical Chemistry Nucleophilic Substitution SRN1 Mechanism

Purity Specification for Reproducibility

Reputable vendors supply 5-Bromo-2-adamantone with rigorously defined purity specifications: TCI offers >98.0% (GC) [1], while Aladdin specifies 98% (HPLC) . In contrast, 2-adamantone is commonly offered at 98% purity . The availability of 5-Bromo-2-adamantone at >98% GC purity ensures minimal interference from brominated byproducts or unreacted 2-adamantone, which is critical for achieving reproducible yields and minimizing side reactions in complex synthetic sequences.

Purity specification
Specification review
>98.0% (GC) / 98% (HPLC) commercially available
Supports reproducible synthesis; brominated byproducts minimized.
Verify batch-specific COA from supplier.
Analytical Purity Reproducibility Quality Control

5-Bromo-2-adamantone: Key Applications


Pharmaceutical Intermediates with Enhanced Lipophilicity

The 32–58% higher LogP of 5-Bromo-2-adamantone (2.53) compared to 2-adamantone [1][2] makes it a preferred intermediate when increased membrane permeability or altered tissue distribution is desired in drug candidates. This differentiation is particularly relevant for CNS-targeted compounds, where optimal LogP values often fall between 2 and 3.5.

Supramolecular Host-Guest Complexation

Based on the demonstrated 1.4 kcal/mol stronger binding of halogenated adamantane derivatives in resorcin[4]arene cavitands [3], 5-Bromo-2-adamantone is uniquely suited for constructing stable inclusion complexes, molecular sensors, and stimuli-responsive materials where stronger host–guest interactions are critical for performance.

Controlled SRN1 Substitution Cascades

The attenuated SRN1 reactivity of 5-halo-2-adamantanones relative to simple bridgehead halides [4] positions 5-Bromo-2-adamantone as a tunable building block for multi-step radical substitution sequences. Its orthogonal ketone and bromine functionalities allow for sequential derivatization, enabling the synthesis of complex adamantane frameworks that are inaccessible using unsubstituted 2-adamantone.

Low-Melting Formulations and Melt Processing

With a melting point 101–109 °C lower than 2-adamantone [5], 5-Bromo-2-adamantone offers practical advantages in applications requiring melt-processing, such as the preparation of amorphous solid dispersions, hot-melt extrusion formulations, or low-temperature reactive blending. The 45% higher density also affects material handling and volumetric calculations.

Application
Selection Property
Validation Focus
Lipophilicity-optimized intermediates
LogP shift and partitioning behavior
Membrane permeability assay context
Supramolecular host–guest studies
Enhanced binding energy in cavitands
NMR titration or ITC validation
Radical substitution sequence synthesis
Modulated SRN1 reactivity at bridgehead
Radical reaction kinetics monitoring
Melt-processed formulations
Depressed melting point and higher density
Thermal processing and solid dispersion profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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